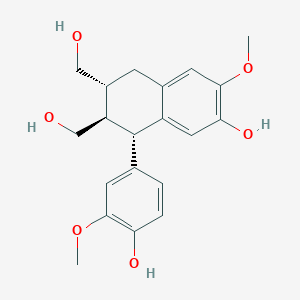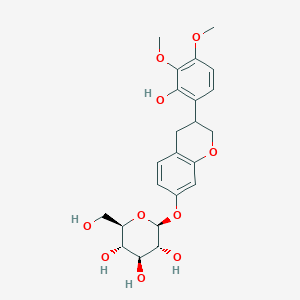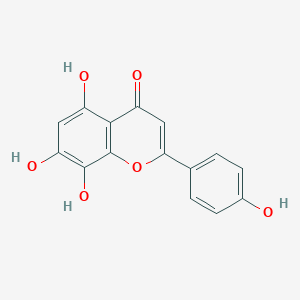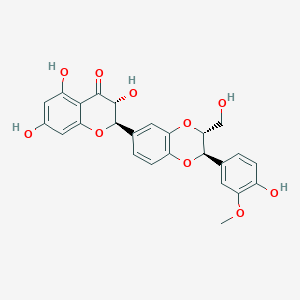
Ermanina
Descripción general
Descripción
Es un compuesto natural que se aísla de la planta Tanacetum microphyllum . Ermanin pertenece a la clase de los flavonoides, que son conocidos por sus diversas actividades biológicas y presencia en varias especies vegetales.
Aplicaciones Científicas De Investigación
Ermanin tiene una amplia gama de aplicaciones de investigación científica:
Química: Ermanin se usa como un compuesto modelo en estudios de química y síntesis de flavonoides.
Biología: Se ha estudiado por sus actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y antimicrobianas.
Medicina: Ermanin tiene posibles aplicaciones terapéuticas debido a su capacidad de inhibir enzimas como la óxido nítrico sintasa inducible y la ciclooxigenasa-2, lo que la convierte en una candidata para la investigación antiinflamatoria y anticancerígena.
Industria: Ermanin se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales
Mecanismo De Acción
Ermanin ejerce sus efectos a través de varios objetivos moleculares y vías:
Actividad antioxidante: Ermanin elimina los radicales libres y aumenta los niveles de especies reactivas de oxígeno intracelulares, lo que lleva al estrés oxidativo en ciertos tipos de células.
Inhibición enzimática: Inhibe enzimas como la óxido nítrico sintasa inducible y la ciclooxigenasa-2, reduciendo la inflamación y el dolor.
Señalización celular: Ermanin modula las vías de señalización celular involucradas en la inflamación, la apoptosis y la proliferación celular.
Análisis Bioquímico
Biochemical Properties
Ermanin potently inhibits iNOS and COX-2 activities . It also inhibits platelet aggregation . These interactions suggest that Ermanin may play a significant role in biochemical reactions involving these enzymes and proteins.
Cellular Effects
Ermanin has been found to increase the levels of intracellular reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in B16/F10 mouse melanoma cells and primary mouse melanocytes . This suggests that Ermanin can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Ermanin’s action involves its binding interactions with biomolecules such as iNOS and COX-2, leading to their inhibition . This could result in changes in gene expression and cellular responses.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ermanin implica la metilación de kaempferol, un flavonol natural. El proceso típicamente incluye el uso de agentes metilantes como sulfato de dimetilo o yoduro de metilo en presencia de una base como carbonato de potasio. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la metilación completa de los grupos hidroxilo en las posiciones 3 y 4’ de la molécula de kaempferol .
Métodos de producción industrial
La producción industrial de Ermanin se puede lograr mediante la extracción de fuentes vegetales como Tanacetum microphyllum. El proceso de extracción implica el uso de solventes como metanol o etanol para aislar el compuesto del material vegetal. El extracto se purifica luego usando técnicas cromatográficas para obtener Ermanin puro .
Análisis De Reacciones Químicas
Tipos de reacciones
Ermanin experimenta diversas reacciones químicas, que incluyen:
Oxidación: Ermanin se puede oxidar para formar quinonas y otros productos de oxidación.
Reducción: La reducción de Ermanin puede conducir a la formación de dihidroflavonoles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como anhídrido acético y cloruro de benzoílo.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen quinonas, dihidroflavonoles y diversos derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
Ermanin es único entre los flavonoides debido a su patrón de metilación específico. Los compuestos similares incluyen:
Kaempferol: El compuesto principal de Ermanin, que carece de los grupos metoxi en las posiciones 3 y 4’.
Quercetina: Otro flavonol con propiedades antioxidantes y antiinflamatorias similares pero diferentes patrones de hidroxilación.
Crisina: Una flavona con actividades biológicas similares pero sin grupos metoxi
La estructura y las actividades biológicas únicas de Ermanin lo convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-11-5-3-9(4-6-11)16-17(22-2)15(20)14-12(19)7-10(18)8-13(14)23-16/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCJVIFSIXKSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174986 | |
| Record name | Ermanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20869-95-8 | |
| Record name | Ermanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20869-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ermanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4'-Dimethoxychrysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ermanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERMANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/850D90YJN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)







